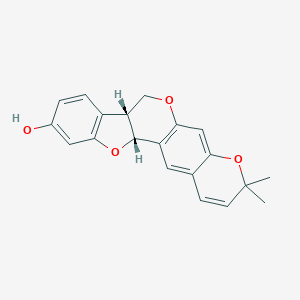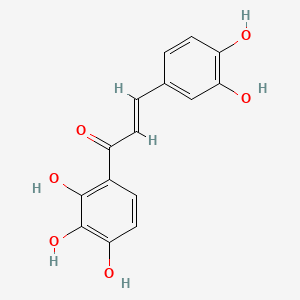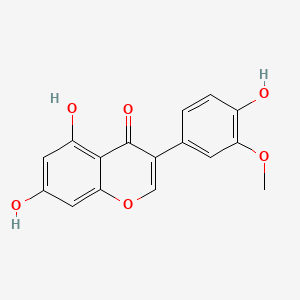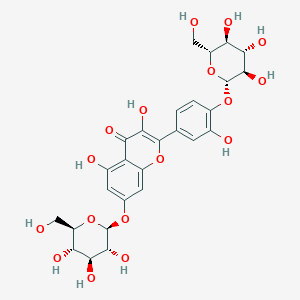
Quercetin 7,4'-diglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quercetin 7,4'-di-O-beta-D-glucoside is a quercetin O-glucoside that is quercetin with two beta-D-glucosyl residues attached at positions 7 and 4'. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of flavonols, a monosaccharide derivative, a polyphenol, a quercetin O-glucoside and a trihydroxyflavone.
Quercetin 7,4'-diglucoside is a natural product found in Allium victorialis and Rhodomyrtus tomentosa with data available.
Scientific Research Applications
Antioxidant Properties and Cardiovascular Benefits
Quercetin, including its variant quercetin 7,4'-diglucoside, is predominantly found in onions and demonstrates significant antioxidant properties. These compounds are potent free radical scavengers and show potential in protecting against cardiovascular diseases. For example, a study by Caridi et al. (2007) focused on profiling and quantifying quercetin glucosides in onion varieties, highlighting their beneficial properties for human health.
Cancer Prevention
Quercetin, including its glycosides, has been investigated for its role in cancer prevention. Murakami et al. (2008) discussed the interaction of quercetin aglycone with receptors and signal transduction pathways related to inflammation and carcinogenesis. Dietary quercetin showed promise in preventing chemically induced carcinogenesis, especially in the colon. See Murakami et al. (2008).
Neuroprotective Effects
Quercetin 7,4'-diglucoside has been studied for its neuroprotective effects. Sarchielli et al. (2018) investigated its impact on human striatal precursor cells under nutrient deprivation, revealing that it significantly promoted cell survival and decreased apoptosis. This suggests its potential role in preventing and treating neurodegenerative disorders. Refer to Sarchielli et al. (2018).
Interaction with Platelet Activation
Research by Hubbard et al. (2004) explored the relationship between the ingestion of dietary quercetin and platelet function. They found that quercetin ingestion inhibited platelet aggregation and affected components of the platelet activation pathway, providing insights into its potential therapeutic applications in cardiovascular health. See Hubbard et al. (2004).
Intestinal Absorption and Metabolism
The absorption and metabolism of quercetin in the human body have been a significant area of research. Studies have shown that quercetin glycosides are absorbed in the small intestine, where they undergo metabolic conversion. This process involves deglycosylation and subsequent glucuronidation and sulfation, as discussed by Murota and Terao (2003).
properties
CAS RN |
42900-82-3 |
|---|---|
Molecular Formula |
C27H30O17 |
Molecular Weight |
626.52 |
IUPAC Name |
3,5-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1 |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




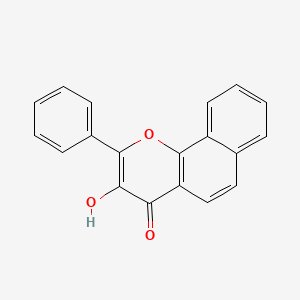

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)
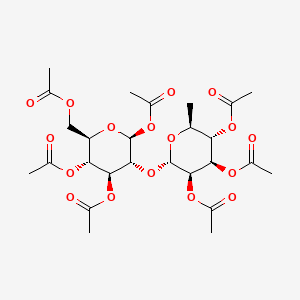
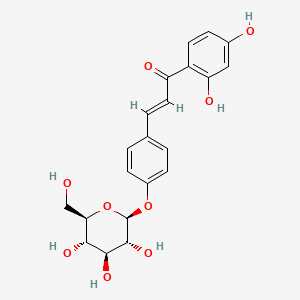
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
